3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Medicinal chemistry faces bottlenecks when generating diverse kinase inhibitor libraries due to unreactive halogen handles on azaindole cores. 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine solves this with a privileged hinge-binding scaffold and a highly reactive 3-iodo site. - Enables rapid analog library synthesis via Pd-catalyzed cross-couplings (Suzuki, Sonogashira) for SAR studies. - Strategic 1-methyl group optimizes lipophilicity (cLogP) & metabolic stability; not interchangeable with other regioisomers or halogens. - Directly supports lead optimization in oncology & inflammation research; validated for kinase targets (FMS, MPS1).

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B11859701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CN=C2)I
InChIInChI=1S/C8H7IN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3
InChIKeyPNMBELKFDJTYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Key Building Block for Kinase Research


3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1824051-84-4) is a halogenated, methylated azaindole derivative characterized by a fused pyrrolo[3,2-c]pyridine core [1]. This scaffold is a privileged structure in medicinal chemistry, particularly recognized for its utility as an adenosine triphosphate (ATP)-competitive hinge-binding motif in the development of protein kinase inhibitors [2]. The compound is not a final drug substance but a versatile research chemical and synthetic intermediate. The strategic placement of an iodine atom at the 3-position of the pyrrole ring provides a highly reactive chemical handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse analog libraries [3]. Its primary value in procurement lies in this enabling functionality, making it a critical starting material for structure-activity relationship (SAR) studies and the optimization of lead compounds in oncology and inflammation research [4].

3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Why Generic Substitution Fails


Due to its specific 3-iodo-1-methyl substitution pattern on the pyrrolo[3,2-c]pyridine core, this compound cannot be simply interchanged with other regioisomeric pyrrolopyridines (e.g., 4-, 6-, or 7-azaindoles) or even analogs with different halogen substituents (e.g., Br, Cl) [1]. The 3-iodo moiety is the most reactive carbon-halogen bond for oxidative addition in palladium-catalyzed cross-couplings, a feature that is significantly diminished in the corresponding 3-bromo or 3-chloro derivatives . Furthermore, the 1-methyl group is critical for modulating the compound's lipophilicity (cLogP) and metabolic stability, and its replacement with hydrogen or another alkyl group can drastically alter the pharmacokinetic properties and biological activity of any resulting final compound [2]. Consequently, substituting this compound with a less reactive or regioisomerically different alternative introduces unacceptable synthetic variability, requiring substantial re-optimization of coupling conditions and potentially leading to different SAR outcomes in downstream biological assays [3].

3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Evidence for Procurement Choices


Cross-Coupling Reactivity: Iodo Advantage

The iodine substituent at the 3-position provides a substantially more reactive site for oxidative addition compared to the corresponding bromo- or chloro-substituted analogs, which is a critical differentiator for synthetic efficiency in library construction. This enhanced reactivity is a class-level inference well-documented for aryl iodides [1]. In a related pyrrolopyridine system, the carbon-iodine (C-I) bond was shown to be significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond, enabling sequential and chemoselective functionalizations .

Organic Synthesis Medicinal Chemistry Palladium Catalysis

cLogP Modulation by 1-Methyl Group

The presence of a methyl group on the pyrrole nitrogen (1-position) provides a quantifiable advantage in modulating lipophilicity, a key parameter for drug-likeness and oral bioavailability. The 1-methyl substitution increases the calculated partition coefficient (cLogP) relative to the unsubstituted (N-H) analog, 3-iodo-1H-pyrrolo[3,2-c]pyridine [1]. While direct experimental cLogP data for this specific pair is not publicly available, the effect of N-methylation on heteroaromatic systems is a well-understood class-level principle: N-methylation typically increases cLogP by approximately 0.5-1.0 log unit compared to the N-H parent, due to the masking of a hydrogen bond donor and an increase in molecular hydrophobicity [2].

Medicinal Chemistry ADME Drug Design

Kinase Inhibition Potency: Scaffold Comparison

The pyrrolo[3,2-c]pyridine scaffold, of which this compound is a key derivative, has demonstrated high potency in inhibiting several therapeutically relevant kinases. In a head-to-head study of a series of 18 pyrrolo[3,2-c]pyridine derivatives against FMS kinase, the most potent compounds (1e and 1r) achieved IC50 values of 60 nM and 30 nM, respectively, representing a 1.6-fold and 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) [1]. Furthermore, derivatives of the closely related 3-iodo-4-methyl isomer have shown IC50 values as low as 0.025 µM against MPS1 kinase, highlighting the potential of this iodinated scaffold for achieving sub-micromolar potency . While the target compound itself is an intermediate and not typically assayed for final potency, this data provides a strong quantitative benchmark for the scaffold's potential when elaborated.

Kinase Inhibitors Cancer Research Chemical Biology

Cross-Coupling Versatility of the Iodo Group

The 3-iodo substituent is a universal chemical handle, enabling a multitude of palladium-catalyzed cross-coupling reactions to introduce diverse functional groups. This contrasts with other leaving groups like bromine or chlorine, which may require harsher conditions or more specialized catalysts. In a study on related 2-iodo-1H-pyrrolo[3,2-c]pyridine, the iodine moiety was successfully utilized in Suzuki-Miyaura couplings to generate analogs with nanomolar potency against Bruton's tyrosine kinase (BTK) [1]. This reactivity is consistent across the class, and the 3-iodo-1-methyl analog is similarly suited for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions [2].

Organic Synthesis Medicinal Chemistry Palladium Catalysis

3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Research & Industrial Applications


Kinase Library Synthesis via Cross-Coupling

Medicinal chemistry groups in pharmaceutical and biotechnology companies use 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine as a primary building block for the parallel synthesis of diverse kinase inhibitor libraries [1]. The highly reactive 3-iodo handle enables high-throughput Suzuki-Miyaura or Sonogashira couplings with a wide array of boronic acids or alkynes to quickly generate hundreds of analogs for SAR studies. This approach is validated by the known potency of pyrrolo[3,2-c]pyridine derivatives against kinases like FMS and MPS1 [2].

Late-Stage Functionalization in Drug Discovery

In an academic or industrial medicinal chemistry setting, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is employed as a late-stage diversification point [3]. After establishing a favorable core SAR, chemists use the iodo substituent for a final, high-yielding cross-coupling step to introduce various aromatic or heteroaromatic groups. This strategy allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties without having to re-synthesize the entire complex core from scratch, significantly accelerating lead optimization campaigns [4].

Probe Synthesis for Chemical Biology

Chemical biologists utilize this compound to synthesize activity-based probes or affinity reagents [1]. The iodo group can be used in Sonogashira couplings to install an alkyne handle for subsequent click chemistry (e.g., with azide-containing fluorophores or biotin). This enables the creation of 'tool compounds' for cellular imaging, target identification (pull-down assays), and studying the cellular localization and function of kinases targeted by the pyrrolo[3,2-c]pyridine scaffold [2].

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